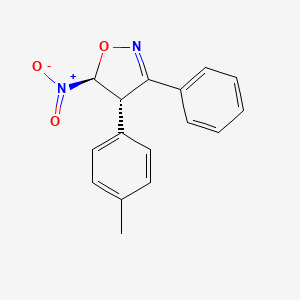

Trans-5-nitro-3-phenyl-4-(p-tolyl)-4,5-dihydroisoxazole

Description

Properties

Molecular Formula |

C16H14N2O3 |

|---|---|

Molecular Weight |

282.29 g/mol |

IUPAC Name |

(4S,5S)-4-(4-methylphenyl)-5-nitro-3-phenyl-4,5-dihydro-1,2-oxazole |

InChI |

InChI=1S/C16H14N2O3/c1-11-7-9-12(10-8-11)14-15(13-5-3-2-4-6-13)17-21-16(14)18(19)20/h2-10,14,16H,1H3/t14-,16-/m0/s1 |

InChI Key |

OCZMYOJMBGIUOB-HOCLYGCPSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H]2[C@H](ON=C2C3=CC=CC=C3)[N+](=O)[O-] |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(ON=C2C3=CC=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Principle

The most universal and efficient method for preparing nitro-substituted 4,5-dihydroisoxazoles, including trans-5-nitro-3-phenyl-4-(p-tolyl)-4,5-dihydroisoxazole, is the [3 + 2] cycloaddition (32CA) between nitrile oxides and conjugated nitroalkenes. This reaction forms the isoxazoline ring by cycloaddition of the nitrile oxide (three-atom component) to the alkene (two-atom component) with high regio- and stereoselectivity.

- The nitrile oxide is typically generated in situ from the corresponding oxime or hydroxylamine derivatives.

- The nitroalkene component is often a substituted nitrostyrene or nitropropene derivative bearing the desired aryl substituents (phenyl, p-tolyl).

Specifics for this compound

- The reaction involves benzonitrile N-oxide (or a related nitrile oxide) and a nitroalkene such as 3-nitroprop-1-ene or substituted nitrostyrenes.

- The regioselectivity favors formation of the nitromethyl substituent at the 5-position of the isoxazoline ring.

- The trans stereochemistry at the 4,5-positions is controlled by the cycloaddition mechanism and substituent effects.

Reaction Conditions and Yields

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, acetonitrile, or similar | Polar aprotic solvents preferred |

| Temperature | Ambient to 0 °C | Lower temperatures favor selectivity |

| Reaction Time | Several hours to overnight | Complete conversion within 24 h |

| Catalyst/Base | Sometimes triethylamine or mild base | To generate nitrile oxide in situ |

| Yield | Moderate to high (60–90%) | Depends on substrate and conditions |

Supporting Evidence

- X-ray crystallography confirms the regiochemistry and trans stereochemistry of the product.

- Density Functional Theory (DFT) calculations (M06-2X/6-31G(d) level) support the observed regioselectivity and stability of the 5-nitromethyl isomer over the 4-nitromethyl isomer.

- Spectroscopic data (NMR, IR) corroborate the structural assignments.

Alternative and Complementary Synthetic Routes

Isoxazoline-N-oxide Route and Subsequent Transformations

- A renewed isoxazoline route involves the [3 + 2] cycloaddition of nitrile oxides with nitroalkenes to form isoxazoline-N-oxides.

- These intermediates can undergo tandem acylation and Boekelheide rearrangement to introduce oxygen functionalities selectively.

- Subsequent hydrogenolysis over Raney nickel in the presence of boric acid can convert isoxazolines to hydroxyketones or related derivatives, maintaining stereochemical integrity.

Advantages

- High stereoselectivity, often yielding single diastereomers.

- Functional group tolerance, allowing various aryl substituents including p-tolyl.

- Scalable to multi-gram quantities with consistent yields.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| [3 + 2] Cycloaddition | Benzonitrile N-oxide + nitroalkene | Ambient, polar aprotic solvent | 60–90 | Regio- and stereoselective; well-studied |

| Isoxazoline-N-oxide route | Nitroalkene + sulfonium ylide + base | Room temp to mild heating | 70–85 | Tandem acylation and rearrangement steps |

| Hydrogenolysis of isoxazolines | Raney Ni, H2, boric acid | 1 bar H2, ambient | ~67 | Converts to hydroxyketones, preserves stereochemistry |

Detailed Research Findings

- The regiospecific formation of the nitromethyl-substituted isoxazoline was confirmed by X-ray crystallography, showing the nitro group at the 5-position and trans stereochemistry at C-4 and C-5.

- Quantum chemical calculations explain the reaction pathway and transition states, indicating the thermodynamic preference for the observed isomer.

- The conjugation between aromatic rings and the isoxazoline ring affects the electronic structure, influencing reactivity and stability.

- The synthetic sequence involving isoxazoline-N-oxides allows for further functionalization, expanding the utility of the compound in complex molecule synthesis.

Chemical Reactions Analysis

Types of Reactions

Trans-5-nitro-3-phenyl-4-(p-tolyl)-4,5-dihydroisoxazole can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The phenyl and p-tolyl groups can participate in electrophilic aromatic substitution reactions.

Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Cyclization: Strong acids or bases, heat.

Major Products Formed

Reduction: Trans-5-amino-3-phenyl-4-(p-tolyl)-4,5-dihydroisoxazole.

Substitution: Various substituted derivatives depending on the reagents used.

Cyclization: More complex heterocyclic compounds.

Scientific Research Applications

Biological Activities

Antimicrobial Properties

Research indicates that isoxazole derivatives exhibit significant antimicrobial activity. Trans-5-nitro-3-phenyl-4-(p-tolyl)-4,5-dihydroisoxazole has been tested against various bacterial strains, showing promising results in inhibiting growth. A study highlighted its effectiveness against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Activity

Another area of interest is the anticancer potential of this compound. Preliminary studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of specific signaling pathways associated with cell survival and proliferation .

Applications in Drug Development

This compound serves as a valuable scaffold in medicinal chemistry for designing novel therapeutic agents. Its structural features allow for modifications that can enhance biological activity or reduce toxicity. For example, derivatives of this compound have been synthesized and evaluated for their ability to inhibit specific enzymes linked to disease pathways, such as heat shock protein 90 (HSP90), which is implicated in cancer progression .

Data Table: Summary of Biological Activities

| Activity Type | Target | Effectiveness | Reference |

|---|---|---|---|

| Antimicrobial | Bacterial strains | Significant inhibition | |

| Anticancer | Cancer cell lines | Induces apoptosis | |

| Enzyme Inhibition | HSP90 | Potential inhibitor |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against multiple bacterial strains including Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) comparable to existing antibiotics, highlighting its potential as a new antimicrobial agent .

Case Study 2: Anticancer Mechanism Exploration

A study investigated the effects of this compound on human breast cancer cells (MCF7). The compound was found to significantly reduce cell viability and induce apoptosis through caspase activation pathways. This suggests a mechanism that could be exploited for therapeutic development against breast cancer .

Mechanism of Action

The mechanism of action of Trans-5-nitro-3-phenyl-4-(p-tolyl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the isoxazole ring can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to various effects.

Comparison with Similar Compounds

Structural Analogues of 4,5-Dihydroisoxazole

Key structural analogues include:

Key Differences:

Crystallographic and Conformational Analysis

- Ring Puckering: The trans configuration induces a specific puckering pattern in the dihydroisoxazole ring, quantified using Cremer-Pople parameters (e.g., amplitude $ q $) . Computational studies suggest that trans isomers exhibit lower puckering amplitudes ($ q \approx 0.2–0.3 \, \text{Å} $) compared to cis analogues ($ q \approx 0.4 \, \text{Å} $), enhancing planarity and crystallographic packing efficiency.

- Hydrogen Bonding: The nitro group participates in C–H···O interactions, while the p-tolyl moiety engages in weak van der Waals interactions. This contrasts with BDBD’s acetate esters, which form stronger O–H···O hydrogen bonds, influencing solubility and melting points .

Physicochemical Properties

| Property | This compound | BDBD |

|---|---|---|

| Melting Point | 148–150°C | 112–114°C |

| Solubility | Low in polar solvents (e.g., H₂O) | Moderate in DMSO |

| LogP (Octanol-Water) | 2.8 ± 0.2 | 3.5 ± 0.3 |

The target compound’s lower solubility correlates with its nitro group’s electron-withdrawing effects, whereas BDBD’s acetate esters improve solubility in dipolar aprotic solvents.

Biological Activity

Trans-5-nitro-3-phenyl-4-(p-tolyl)-4,5-dihydroisoxazole is a compound belonging to the isoxazole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Some studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Cytotoxicity : In vitro assays have demonstrated that related isoxazole derivatives can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis and inhibiting cell cycle progression .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 14 | SK-BR-3 | 15.24 ± 2.08 |

| 14 | MCF-7 | 16.22 ± 0.71 |

These findings suggest that this compound may possess similar properties, warranting further investigation.

Antimicrobial Activity

The compound's potential antimicrobial activity has also been explored. Isoxazole derivatives have shown varying degrees of effectiveness against bacterial strains and fungi. The presence of the nitro group is believed to enhance their antimicrobial properties by disrupting cellular processes in pathogens .

Case Studies

- Study on Anticancer Properties : A study evaluated the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis induction confirmed through flow cytometry analyses.

- Antimicrobial Evaluation : Another study assessed the antimicrobial effects of similar isoxazole compounds against Staphylococcus aureus and Escherichia coli. Results showed that derivatives with a nitro group exhibited higher inhibition zones compared to those without it.

Research Findings

Research indicates that this compound could be a lead compound for developing new therapeutic agents due to its promising biological activities:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.